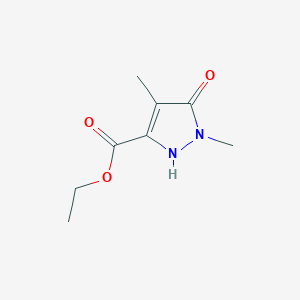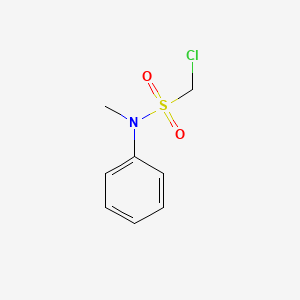
2-Iodoethan-1-amine
Overview
Description
2-Iodoethan-1-amine is an organic compound with the molecular formula C2H6IN. It is a derivative of ethylamine where one hydrogen atom on the ethyl group is replaced by an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodoethan-1-amine can be synthesized through several methods. One common approach involves the reaction of ethylene diamine with iodine in the presence of a base. The reaction proceeds as follows: [ \text{C2H4(NH2)2 + I2 → C2H6IN + HI} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the iodination of ethylamine using iodine and a suitable oxidizing agent. The reaction conditions typically include controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Iodoethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of ethanolamine.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to ethylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Ethanolamine.
Oxidation: Imines or nitriles.
Reduction: Ethylamine.
Scientific Research Applications
2-Iodoethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for labeling and tracking studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodoethan-1-amine involves its reactivity due to the presence of the iodine atom and the amine group. The iodine atom makes the compound susceptible to nucleophilic substitution reactions, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with various molecular targets and pathways, making it useful in different applications .
Comparison with Similar Compounds
2-Bromoethan-1-amine: Similar structure but with a bromine atom instead of iodine.
2-Chloroethan-1-amine: Contains a chlorine atom instead of iodine.
2-Fluoroethan-1-amine: Contains a fluorine atom instead of iodine.
Comparison: 2-Iodoethan-1-amine is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in different reactivity and interaction profiles, making this compound particularly useful in specific chemical reactions and applications .
Properties
IUPAC Name |
2-iodoethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6IN/c3-1-2-4/h1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOZLZOUTWUWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536022 | |
| Record name | 2-Iodoethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52689-15-3 | |
| Record name | 2-Iodoethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Aminophenyl)methyl]-2-ethylaniline](/img/structure/B3053191.png)




![Morpholine, 4-[(4-aminophenyl)thioxomethyl]-](/img/structure/B3053202.png)
![2-[(4-Methylphenyl)methoxy]acetic acid](/img/structure/B3053203.png)
![4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B3053204.png)






